molecular formula C19H18N2O5 B4022982 ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate

ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate

Cat. No. B4022982
M. Wt: 354.4 g/mol
InChI Key: UJFVAXPWWOHOHX-UHFFFAOYSA-N
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Description

Ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate is a complex organic compound with potential for various applications in chemical synthesis and research. This compound is synthesized through specific reactions involving key intermediates and reagents, and its properties are characterized by a range of analytical techniques.

Synthesis Analysis

The synthesis of ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate, a closely related compound, was achieved through aldol-type condensation of ethyl diazoacetate with isatin. A systematic and mechanistic study on the Lewis acid-induced decomposition reaction of this diazo precursor was conducted to gain insights into the mechanistic aspects of the reaction and understand the factors affecting product distribution. The reaction environment, determined by the Lewis acid's characteristics, the solvent's polarity and nucleophilicity, and the ability to form complexes, significantly influences the outcome (Gioiello et al., 2011).

Molecular Structure Analysis

The molecular structure of a related compound, methyl(±)-2-((1R,3R)-3-{2-[(3S)-1-ethyl-3-hydroxy-2-oxo-2,3-dihydro-1H-3-indolyl]acetyl}-2,2-dimethylcyclobutyl) acetate, was elucidated using single crystal X-ray diffraction. This analysis provided detailed insights into the compound's crystallography and molecular geometry, highlighting the importance of intermolecular hydrogen bonds in the crystal structure (Makaev et al., 2006).

Chemical Reactions and Properties

The reaction of ethyl 2-(2-oxo-3-indolinylidene)-2-hydroxyacetate with propionic anhydride and pyridine leads to the formation of a red-brown pigment, showcasing the compound's reactivity under specific conditions and its potential for synthesizing complex molecules (Alam & Ballantine, 1968).

properties

IUPAC Name

ethyl 2-[3-hydroxy-2-oxo-3-(2-oxo-2-pyridin-3-ylethyl)indol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-2-26-17(23)12-21-15-8-4-3-7-14(15)19(25,18(21)24)10-16(22)13-6-5-9-20-11-13/h3-9,11,25H,2,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFVAXPWWOHOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate
Reactant of Route 2
Reactant of Route 2
ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate
Reactant of Route 3
ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate
Reactant of Route 4
ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate
Reactant of Route 5
Reactant of Route 5
ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate
Reactant of Route 6
ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate

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